
N'-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazoles can be synthesized from various precursors, including hydrazonoyl halides . The synthesis often involves condensation reactions . The specific synthesis process for “N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide” is not available in the literature I have access to.
Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
- The compound's derivatives are involved in the synthesis of various heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, and thieno[2,3-b]pyridines, showcasing its utility in creating diverse chemical structures with potential antimicrobial activities (Abdelhamid et al., 2016).
- Triazole derivatives, including those related to N'-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide, have demonstrated moderate antimicrobial activities, indicating their potential in pharmaceutical chemistry (Komsani et al., 2015).
Applications in Materials Science
- In the field of materials science, particularly in the development of organic light-emitting diodes (PhOLEDs), derivatives of this compound have been used to create dual n-type unit bipolar host materials, which have significantly contributed to the enhancement of electron injection and reduction of turn-on voltages in PhOLEDs (Liu et al., 2018).
Biological Applications
- The compound's analogues have shown potential anti-inflammatory and antimalarial activities, particularly against the 3D7 P. falciparum strain, making them relevant in the context of hybrid drug synthesis (Eya’ane Meva et al., 2021).
Chemical Structure and Reactions
- Its structural derivatives have been used to study various reaction mechanisms, highlighting the compound's role in advancing understanding of chemical processes (Castiñeiras et al., 2018).
Application in Catalysis and Coordination Chemistry
- The compound and its related structures find application in catalysis and coordination chemistry, as seen in studies involving metal complexes and their properties (Lo et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Similar compounds have shown promising characteristics in relation to certain viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Z)-N’-hydroxy-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboximidamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
N'-hydroxy-1-phenyl-5-pyridin-4-yltriazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c15-14(18-21)12-13(10-6-8-16-9-7-10)20(19-17-12)11-4-2-1-3-5-11/h1-9,21H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUUZYFPXHRDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)/C(=N/O)/N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
![4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B2431054.png)
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
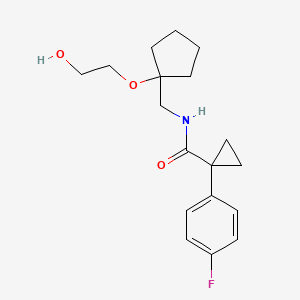
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)
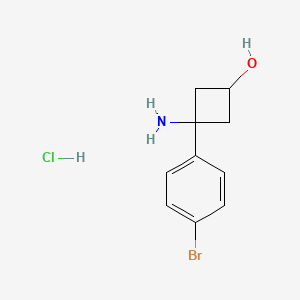
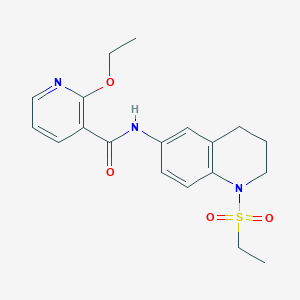
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
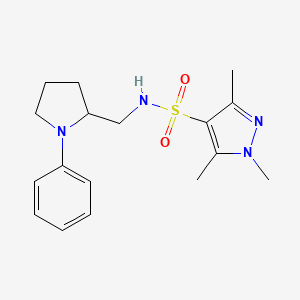
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)
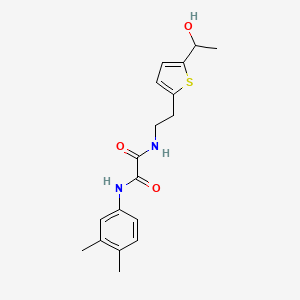

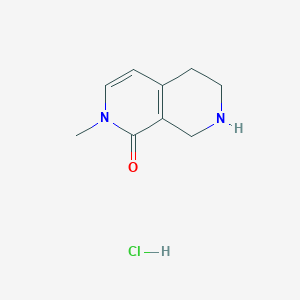
![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)
